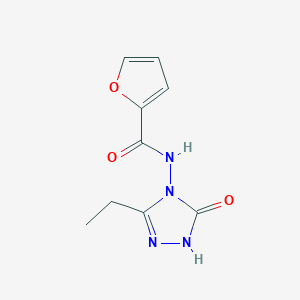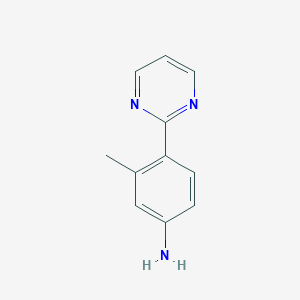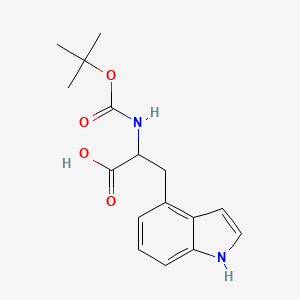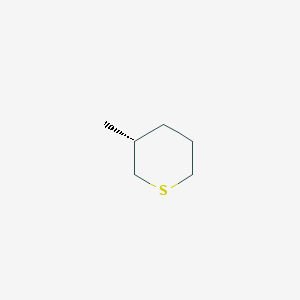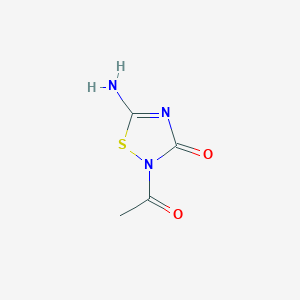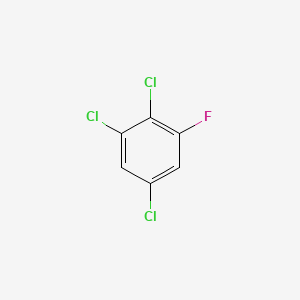
Tert-butyl (3-formyl-5-iodophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3-formyl-5-iodophenyl)carbamate is an organic compound with the molecular formula C12H14INO3 It is a derivative of carbamate, featuring a tert-butyl group, a formyl group, and an iodine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-formyl-5-iodophenyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-iodoaniline.
Formylation: The aromatic compound undergoes formylation to introduce the formyl group at the desired position on the phenyl ring.
Carbamate Formation: The formylated intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Tert-butyl (3-formyl-5-iodophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.
科学的研究の応用
Tert-butyl (3-formyl-5-iodophenyl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl (3-formyl-5-iodophenyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Tert-butyl (3-bromo-5-iodophenyl)carbamate: Similar in structure but with a bromine atom instead of a formyl group.
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar but with a hydroxy group instead of an iodine atom.
Tert-butyl carbamate: Lacks the formyl and iodine groups, serving as a simpler analog.
Uniqueness
Tert-butyl (3-formyl-5-iodophenyl)carbamate is unique due to the presence of both a formyl group and an iodine atom on the phenyl ring
特性
分子式 |
C12H14INO3 |
|---|---|
分子量 |
347.15 g/mol |
IUPAC名 |
tert-butyl N-(3-formyl-5-iodophenyl)carbamate |
InChI |
InChI=1S/C12H14INO3/c1-12(2,3)17-11(16)14-10-5-8(7-15)4-9(13)6-10/h4-7H,1-3H3,(H,14,16) |
InChIキー |
BXUFNIXKVIPBNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


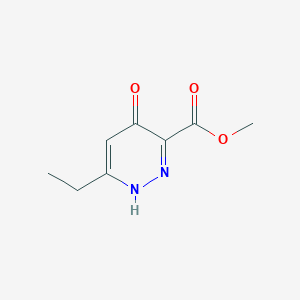
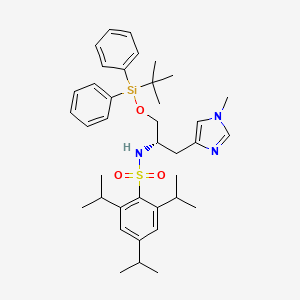
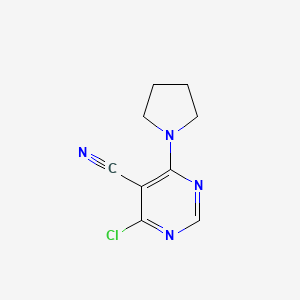
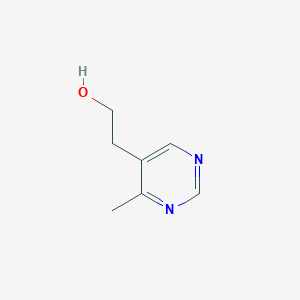
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
![6-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide](/img/structure/B13104565.png)
